molecular formula C11H14N2O2S B13950139 2-Amino-5-((p-methoxyphenyl)thiomethyl)-2-oxazoline CAS No. 50510-13-9

2-Amino-5-((p-methoxyphenyl)thiomethyl)-2-oxazoline

Cat. No.: B13950139
CAS No.: 50510-13-9
M. Wt: 238.31 g/mol
InChI Key: HZTUFMXXIKGMQU-UHFFFAOYSA-N
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Description

2-Amino-5-((p-methoxyphenyl)thiomethyl)-2-oxazoline is a heterocyclic compound that contains an oxazoline ring substituted with an amino group and a (p-methoxyphenyl)thiomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-((p-methoxyphenyl)thiomethyl)-2-oxazoline typically involves the reaction of 2-amino-2-oxazoline with p-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-((p-methoxyphenyl)thiomethyl)-2-oxazoline can undergo various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxazoline ring can be reduced to form the corresponding oxazolidine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.

    Substitution: Alkyl halides, acyl chlorides, sodium hydride, and dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Oxazolidine derivatives.

    Substitution: N-alkylated or N-acylated oxazoline derivatives.

Scientific Research Applications

2-Amino-5-((p-methoxyphenyl)thiomethyl)-2-oxazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-((p-methoxyphenyl)thiomethyl)-2-oxazoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in cell proliferation and survival, such as kinases and proteases.

    Pathways Involved: It can modulate signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-((p-methoxyphenyl)thiomethyl)-2-oxazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an oxazoline ring with a (p-methoxyphenyl)thiomethyl group makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

50510-13-9

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

5-[(4-methoxyphenyl)sulfanylmethyl]-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C11H14N2O2S/c1-14-8-2-4-10(5-3-8)16-7-9-6-13-11(12)15-9/h2-5,9H,6-7H2,1H3,(H2,12,13)

InChI Key

HZTUFMXXIKGMQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SCC2CN=C(O2)N

Origin of Product

United States

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